molecular formula C14H30N2 B5619802 (cyclohexylmethyl)[2-(diethylamino)ethyl]methylamine

(cyclohexylmethyl)[2-(diethylamino)ethyl]methylamine

Cat. No. B5619802
M. Wt: 226.40 g/mol
InChI Key: PLMUNMWKVUPAFY-UHFFFAOYSA-N
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Description

  • Synthesis Analysis: The synthesis of compounds related to cyclohexylmethylamines involves various chemical reactions. For instance, Carlsson and Lawesson (1982) explored the transformation of cyclohexanone into enaminones and their subsequent reduction by LAH and NaBH4, demonstrating a method relevant to the synthesis of cyclohexylmethylamines (Carlsson & Lawesson, 1982).

Molecular Structure Analysis

  • Chemical Structure: Odabaşoǧlu et al. (2003) analyzed compounds with cyclohexa-3,5-dienyl structures, which are structurally related to cyclohexylmethylamines. Their study highlights the keto-amine tautomeric form and intramolecular hydrogen bonds, crucial for understanding the molecular structure (Odabaşoǧlu et al., 2003).

Chemical Reactions and Properties

  • Reaction Mechanisms: Cyclohexylmethylamine derivatives undergo various chemical reactions. Kato et al. (1984) synthesized N, N-Dimethyl-(6-benzyl-2-cyclohexenyl) methylamine derivatives, offering insights into the chemical reactions and structure-activity relationships of cyclohexylmethylamine derivatives (Kato et al., 1984).

properties

IUPAC Name

N-(cyclohexylmethyl)-N',N'-diethyl-N-methylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30N2/c1-4-16(5-2)12-11-15(3)13-14-9-7-6-8-10-14/h14H,4-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMUNMWKVUPAFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C)CC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclohexylmethyl)-N',N'-diethyl-N-methylethane-1,2-diamine

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